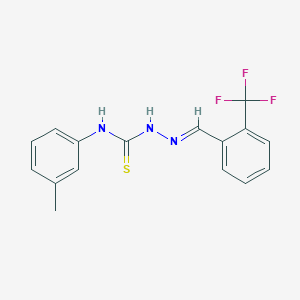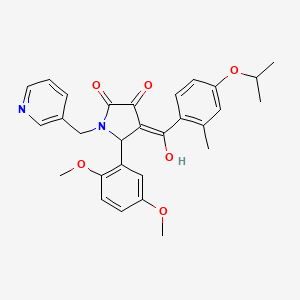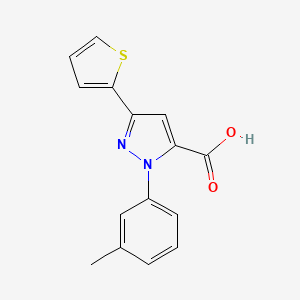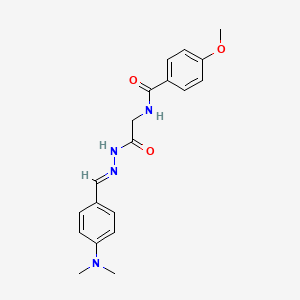![molecular formula C21H15Cl2N3O4 B12016149 2-methoxy-4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 2,4-dichlorobenzoate CAS No. 341984-17-6](/img/structure/B12016149.png)
2-methoxy-4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 2,4-dichlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- The compound’s systematic name is quite a mouthful, so let’s break it down. It consists of two main parts:
- The first part, “2-methoxy-4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl,” describes the substituted phenyl ring.
- The second part, “2,4-dichlorobenzoate,” indicates the esterification of the phenyl ring with a dichlorobenzoic acid.
- Overall, this compound combines a substituted phenyl group with a dichlorobenzoate moiety.
- It may have applications in various fields due to its unique structure.
Vorbereitungsmethoden
- Unfortunately, specific synthetic routes for this exact compound are not readily available in the literature.
- we can infer that it involves the condensation of a substituted hydrazine (with the pyridine-3-ylcarbonyl group) and a 2,4-dichlorobenzoic acid derivative.
- Industrial production methods likely involve optimizing these reactions for yield and purity.
Analyse Chemischer Reaktionen
- The compound may undergo various reactions:
Oxidation: Oxidation of the hydrazine moiety or the phenyl ring.
Reduction: Reduction of the carbonyl group or the nitro group (if present).
Substitution: Substitution reactions at the phenyl ring or the ester group.
- Common reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., Grignard reagents).
- Major products depend on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
Chemistry: Investigating its reactivity, stability, and potential as a ligand.
Biology: Studying its interactions with biological macromolecules (e.g., enzymes, receptors).
Medicine: Assessing its pharmacological properties (e.g., anti-inflammatory, anticancer).
Industry: Exploring its use in materials science (e.g., polymers, liquid crystals).
Wirkmechanismus
- The compound’s mechanism likely involves binding to specific molecular targets (e.g., enzymes, receptors).
- It may modulate cellular pathways related to inflammation, cell growth, or other biological processes.
Vergleich Mit ähnlichen Verbindungen
- Unfortunately, I couldn’t find direct analogs of this compound.
- related compounds with similar functional groups include 2-methoxypyridine , pyridine-2-carbaldehyde hydrazone , and 3-methoxy-4-(2-methyl-2H-1,2,3-triazol-4-yl)pyridin-2-amine .
- Highlighting its uniqueness would require further exploration.
Remember that while I’ve provided an overview, detailed experimental procedures and specific data would require further research
Eigenschaften
CAS-Nummer |
341984-17-6 |
|---|---|
Molekularformel |
C21H15Cl2N3O4 |
Molekulargewicht |
444.3 g/mol |
IUPAC-Name |
[2-methoxy-4-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C21H15Cl2N3O4/c1-29-19-9-13(11-25-26-20(27)14-3-2-8-24-12-14)4-7-18(19)30-21(28)16-6-5-15(22)10-17(16)23/h2-12H,1H3,(H,26,27)/b25-11+ |
InChI-Schlüssel |
AEJPGTBUDIYGSI-OPEKNORGSA-N |
Isomerische SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CN=CC=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Kanonische SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CN=CC=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12016078.png)




![(5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12016126.png)
![(5E)-5-[4-(diethylamino)benzylidene]-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12016131.png)



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B12016152.png)
![9-Bromo-1'-methyl-2-P-tolyl-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,4'-piperidine]](/img/structure/B12016155.png)
